molecular formula C18H18N2O3 B343744 2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B343744
M. Wt: 310.3 g/mol
InChI Key: UGPRUSFGQZYOFT-UHFFFAOYSA-N
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Description

2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a unique structure that includes an amino group, an ethoxyphenyl group, and a carbonitrile group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent reactions to introduce the amino group and the chromene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C18H18N2O3/c1-2-22-14-8-4-3-6-11(14)16-12(10-19)18(20)23-15-9-5-7-13(21)17(15)16/h3-4,6,8,16H,2,5,7,9,20H2,1H3

InChI Key

UGPRUSFGQZYOFT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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